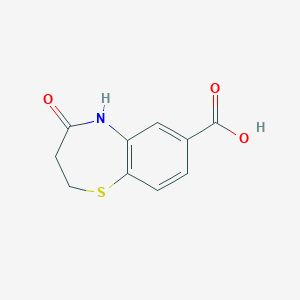

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

The empirical formula for this compound is C10H9NO3S with a molecular weight of 223.25 g/mol . Its structure features a benzothiazepine core which is known for its diverse pharmacological activities.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzothiazepine derivatives. For instance, research has demonstrated that these compounds can modulate calcium ion (Ca2+) homeostasis in neuronal cells. Specifically, 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives showed significant reductions in Ca2+ overload in SH-SY5Y neuroblastoma cells when subjected to depolarization-induced stress . This suggests potential applications in treating neurodegenerative diseases characterized by calcium dysregulation.

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of various derivatives indicated that while some compounds exhibited cytotoxic effects at higher concentrations (30 μM), others maintained cell viability without significant toxicity . For example:

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Compound 12 | 30 | 85 |

| Compound 18 | 30 | 75 |

| Control (untreated) | - | 100 |

This table illustrates the varying effects of different derivatives on cell viability.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds were also evaluated. The modifications aimed at enhancing solubility while retaining biological activity led to improved drug-likeness parameters such as Lipinski's rule of five compliance . These findings are critical for developing effective therapeutic agents.

Study on Calcium Modulation

A specific study focused on the ability of these compounds to mitigate Ca2+ elevations in neuronal models. The results indicated that several synthesized derivatives could reduce Ca2+ influx by approximately 50% under depolarizing conditions . This effect was linked to the compounds' ability to interact with mitochondrial calcium buffering mechanisms.

科学的研究の応用

Angiotensin-Converting Enzyme Inhibition

Research has demonstrated that derivatives of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine exhibit potent inhibitory effects on angiotensin-converting enzyme (ACE). A notable study identified a specific derivative as a long-lasting ACE inhibitor, suggesting potential therapeutic applications in hypertension and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics. Further studies are needed to evaluate its efficacy in clinical settings.

Anti-inflammatory Properties

Some studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The mechanisms underlying these effects are still under investigation.

Building Block for Complex Molecules

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific biological activities .

Synthesis of Novel Compounds

The compound is utilized in the synthesis of novel benzothiazepine derivatives that exhibit enhanced pharmacological properties. Researchers have explored modifications to the benzothiazepine core to optimize activity against specific biological targets.

Polymer Chemistry

In materials science, derivatives of this compound have been investigated for their potential use in polymer chemistry. Their unique chemical structure can impart desirable properties to polymers, such as increased thermal stability and mechanical strength.

Nanotechnology

Recent advancements have explored the incorporation of benzothiazepine derivatives into nanostructured materials. These materials may exhibit enhanced properties for applications in drug delivery systems and biosensors.

Case Studies

化学反応の分析

Hydrolysis of Methyl Ester Precursor

The compound is synthesized via hydrolysis of its methyl ester derivative under acidic conditions . The reaction involves:

-

Substrate : Methyl 4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

-

Reagents : Lithium iodide (LiI), sodium acetate (NaOAc) in DMF

-

Conditions : 150°C for 4 hours, followed by acidification with 6N HCl

-

Yield : 68%

This reaction highlights the acid-labile nature of the ester group, enabling selective deprotection without disrupting the benzothiazepine ring system .

Amide Derivative Formation

The carboxylic acid undergoes amidation to produce bioactive derivatives. For example:

-

Reaction : Coupling with amines using carbodiimide-based reagents (e.g., EDCI)

-

Example Product : (R)-3-Amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivatives

-

Application : These derivatives demonstrate potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC₅₀ values in the nanomolar range .

Key structural modifications and their effects on activity:

| Substituent | Biological Activity (ACE Inhibition) |

|---|---|

| Piperidyl derivatives | Prolonged duration (>24 hours) |

| Phenyl derivatives | Moderate duration (~6 hours) |

Salt Formation

The carboxylic acid forms salts with basic counterions, enhancing solubility for pharmaceutical applications:

-

Counterions : Sodium, potassium, or organic bases

-

Conditions : Neutralization in aqueous or alcoholic solvents

-

Solubility Profile :

Cyclization and Ring Expansion

The benzothiazepine core participates in cyclization reactions to form fused heterocycles:

-

Reaction : Intramolecular acylation in polyphosphoric acid (PPA)

-

Product : 1,5-Benzothiazepine-7-carboxamide fused with imidazolones

Reductive Alkylation

The compound’s secondary amine (derived from the benzothiazepine ring) undergoes reductive alkylation:

-

Reagents : Aldehydes (e.g., benzaldehyde) + sodium cyanoborohydride (NaBH₃CN)

-

Conditions : Room temperature, aqueous media

-

Application : Generates derivatives for structure-activity relationship (SAR) studies .

Functionalization at the 7-Position

The carboxylic acid group enables further derivatization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol/H⁺, reflux | Methyl ester analog |

| Sulfonamide formation | Sulfonyl chlorides, base (e.g., pyridine) | Sulfonamide derivatives |

Stability Under Acidic Conditions

The compound demonstrates stability in acidic media, critical for gastric absorption in drug formulations:

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interaction with enzymes involves:

特性

IUPAC Name |

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFHJSPWVVGCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。